![molecular formula C5H7ClN4 B1583913 6-Chloro-N4-methyl-4,5-pyrimidinediamine CAS No. 52602-68-3](/img/structure/B1583913.png)
6-Chloro-N4-methyl-4,5-pyrimidinediamine
Overview
Description
6-Chloro-N4-methyl-4,5-pyrimidinediamine is a chemical compound with the molecular formula C5H7ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine typically involves the chlorination of N4-methyl-4,5-pyrimidinediamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring. Common reagents used in this process include thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives where the chlorine atom is replaced by different functional groups.
- Oxidation and reduction reactions produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Overview
Chemical Structure and Properties:
- Molecular Formula: C5H7ClN4
- CAS Number: 52602-68-3
- IUPAC Name: 6-Chloro-N4-methyl-4,5-pyrimidinediamine
This compound is a pyrimidine derivative characterized by a chloro group at the 6-position and a methyl group at the N4 position. Its unique substitution pattern influences its reactivity and biological activity.
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to biologically active pyrimidine derivatives enables its use in developing drugs targeting specific enzymes or receptors.
Key Applications:
- Enzyme Inhibition: The compound has been utilized in studies focusing on enzyme inhibition, which is crucial for drug development targeting metabolic pathways.
- Receptor Binding Studies: Its ability to interact with specific receptors makes it valuable for understanding receptor-ligand interactions.
Organic Synthesis
This compound acts as a building block for synthesizing more complex organic molecules. Its versatility allows chemists to create a variety of derivatives through nucleophilic substitution reactions.
Common Reactions:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives.
- Oxidation and Reduction: The compound can undergo oxidation or reduction to form various derivatives, expanding its utility in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as:
Activity | Mechanism | Cell Line Tested |
---|---|---|
Apoptosis induction | Activation of caspases | MDA-MB-231 (breast cancer) |
Microtubule destabilization | Inhibition of assembly | Various cancer cell lines |
These findings suggest that the compound could be developed further for therapeutic applications in oncology.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a lead compound for new antibiotics. -
Anticancer Research:
Research published in a peer-reviewed journal reported that this compound induced significant apoptosis in breast cancer cell lines through caspase activation pathways, highlighting its potential as an anticancer agent . -
Synthetic Pathways:
Detailed synthetic routes have been established for producing this compound efficiently under controlled conditions using reagents like thionyl chloride or phosphorus oxychloride .
Mechanism of Action
The mechanism of action of 6-Chloro-N4-methyl-4,5-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methyl group on the pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- 6-Chloro-N4-cyclohexyl-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine
- 6-Chloro-N4-(4-chlorophenyl)-4,5-pyrimidinediamine
Comparison:
- Structural Differences: While these compounds share the 6-chloro and pyrimidine core, they differ in the substituents attached to the nitrogen atoms.
- Unique Properties: 6-Chloro-N4-methyl-4,5-pyrimidinediamine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. This makes it suitable for particular applications where other similar compounds may not be as effective .
Biological Activity
6-Chloro-N4-methyl-4,5-pyrimidinediamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group at the 6-position and a methyl group at the N4 position, which may influence its reactivity and interactions with biological targets. Research indicates that it exhibits various pharmacological effects, including antimicrobial and anticancer properties.
The structure of this compound can be represented as follows:
This compound is characterized by its unique substitution pattern, which affects its biological activity and chemical reactivity.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The chloro group serves as a reactive site for nucleophilic attack, facilitating the formation of covalent bonds with biological molecules. This interaction can modulate enzyme activity or interfere with nucleic acid synthesis, leading to various therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of microtubule assembly : This activity disrupts mitotic processes in cancer cells.
- Activation of caspase pathways : Enhanced caspase-3 activity has been observed, indicating a promotion of programmed cell death .
A summary of its anticancer activities is presented in the following table:
Activity | Mechanism | Cell Line Tested |
---|---|---|
Apoptosis induction | Activation of caspases | MDA-MB-231 (breast cancer) |
Microtubule destabilization | Inhibition of assembly | Various cancer cell lines |
Case Studies
- Study on Anticancer Effects : A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells at concentrations as low as 1.0 μM. The compound caused morphological changes consistent with apoptosis and increased caspase activity by 1.33 to 1.57 times at higher concentrations (10 μM) .
- Antimicrobial Evaluation : In another investigation, the compound was tested against a panel of bacterial strains, showing notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity .
Properties
IUPAC Name |
6-chloro-4-N-methylpyrimidine-4,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-8-5-3(7)4(6)9-2-10-5/h2H,7H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYBSFHJIOZYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308860 | |
Record name | 6-Chloro-N~4~-methylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52602-68-3 | |
Record name | 52602-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-N~4~-methylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-N4-methylpyrimidine-4,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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